molecular formula C14H24N2OS B3532958 N,N'-Dicyclohexyl thiooxamide CAS No. 20836-95-7

N,N'-Dicyclohexyl thiooxamide

Cat. No.: B3532958
CAS No.: 20836-95-7
M. Wt: 268.42 g/mol
InChI Key: BHHBYQNPCVEMEN-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexyl thiooxamide is a dithiooxamide derivative that serves as a valuable sulfur-donor ligand in inorganic and materials chemistry. Its primary research application lies in the synthesis of metal complexes, particularly with antimony(III) halides, forming polymeric coordination compounds whose structures can exhibit either facial or meridional isomeric forms . The ligand's coordination behavior is versatile and can vary between metal ions according to the hard-soft acid-base principle . These resulting metal complexes have demonstrated significant biological activity, showing promising in vitro cytostatic properties against human cancer cell lines such as breast adenocarcinoma (MCF-7) and cervical adenocarcinoma (HeLa), making them subjects of interest in anticancer research . As a thioamide, it is part of a class of compounds known to act as chelating agents for various metal ions . Researchers utilize this compound in the development of crystalline surface coordination polymers and other advanced materials with potential photonic or electroactive properties . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-2-(cyclohexylamino)-2-sulfanylideneacetamide
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InChI

InChI=1S/C14H24N2OS/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHBYQNPCVEMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174956
Record name Oxamide, N,N'-dicyclohexylthio-
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Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20836-95-7
Record name Oxamide, N,N'-dicyclohexylthio-
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Record name N,N'-Dicyclohexyl thiooxamide
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Record name Oxamide, N,N'-dicyclohexylthio-
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Record name N-cyclohexyl-2-(cyclohexylamino)-2-sulfanylideneacetamide
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Synthetic Methodologies and Derivative Synthesis of N,n Dicyclohexyl Thiooxamide

Established Synthetic Pathways for Thiooxamides and Related Compounds

The synthesis of thioamides is a cornerstone of organic chemistry due to their presence in various biologically active molecules and their utility as synthetic intermediates. Several general methods have been developed for their preparation.

Thioacylation Approaches

Thioacylation involves the reaction of an amine with a thioacylating agent. This approach is fundamental to forming the thioamide bond. One classical, albeit hazardous, method involves the use of cyanogen (B1215507) gas ((CN)₂) as a C₂ synthon. The reaction of cyanogen with secondary aliphatic amines, such as dicyclohexylamine (B1670486), has been reported to yield N-substituted cyanoformamidines. This reaction proceeds by the addition of the amine to one of the nitrile groups of cyanogen. To arrive at the desired N,N'-dicyclohexyl thiooxamide, a subsequent reaction of the intermediate N,N-dicyclohexylcyanoformamidine with a sulfur source would be necessary.

More contemporary thioacylation methods often employ milder and more selective reagents. For instance, dithiocarboxylic esters can react with amines to form thioamides. While not specifically documented for this compound, this method provides a viable, albeit potentially multi-step, synthetic alternative.

A plausible thioacylation route starting from dicyclohexylamine is outlined below:

Table 1: Plausible Thioacylation Pathway for this compound

StepReactantsReagents/ConditionsIntermediate/Product
1Dicyclohexylamine, CyanogenAnhydrous non-polar solvent (e.g., benzene, toluene)N,N-Dicyclohexylcyanoformamidine
2N,N-DicyclohexylcyanoformamidineSulfurizing agent (e.g., H₂S, Lawesson's reagent)This compound

Thionation Reactions

Thionation is a widely used method for the synthesis of thioamides, involving the conversion of the carbonyl group of an amide into a thiocarbonyl group. organic-chemistry.org This is typically achieved using a thionating agent, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) being the most common. organic-chemistry.orgchemrxiv.org

For the synthesis of this compound, the corresponding oxamide (B166460), N,N'-dicyclohexyl oxamide, would be the required precursor. This oxamide can be synthesized by reacting dicyclohexylamine with oxalyl chloride. The subsequent thionation would yield the target thiooxamide. The efficiency of thionation can be influenced by the solvent, temperature, and the specific thionating agent used. organic-chemistry.org

Table 2: Thionation Pathway for this compound

StepReactantsReagents/ConditionsProduct
1Dicyclohexylamine, Oxalyl chlorideAprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine)N,N'-Dicyclohexyl oxamide
2N,N'-Dicyclohexyl oxamideLawesson's reagent or P₄S₁₀, High-boiling solvent (e.g., toluene (B28343), xylene), HeatThis compound

Modified Willgerodt–Kindler Reaction Variants

The Willgerodt-Kindler reaction is a powerful method for synthesizing thioamides, typically involving the reaction of an aryl alkyl ketone, sulfur, and a secondary amine, such as morpholine. organic-chemistry.orgsemanticscholar.orgresearchgate.netresearchgate.net The reaction leads to the formation of a thioamide at the terminal carbon of the alkyl chain. While the classical Willgerodt-Kindler reaction is not directly applicable to the synthesis of this compound from simple precursors, modified three-component reactions that share mechanistic features can be envisioned.

A conceivable, though not explicitly reported, variant could involve a one-pot reaction of a suitable two-carbon source, dicyclohexylamine, and elemental sulfur. Such a multicomponent approach would offer atom economy and procedural simplicity, which are hallmarks of modern organic synthesis. organic-chemistry.org

Targeted Synthesis of this compound

While specific literature on the targeted synthesis of this compound is limited, the general principles of thioamide synthesis can be applied and optimized for this particular compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of the synthesis of this compound would depend on the chosen synthetic route.

For the thionation pathway , key parameters to optimize include:

Thionating Agent: While Lawesson's reagent is generally effective, other reagents like phosphorus pentasulfide or newer, more soluble variants could offer improved yields and easier work-up.

Stoichiometry: The molar ratio of the oxamide to the thionating agent is crucial. Typically, a slight excess of the thionating agent is used.

Solvent and Temperature: High-boiling aromatic solvents like toluene or xylene are commonly used to facilitate the reaction, which often requires elevated temperatures. Microwave-assisted heating has been shown to accelerate similar thionation reactions, potentially leading to higher yields and shorter reaction times. organic-chemistry.org

Work-up Procedure: Purification can be challenging due to the byproducts of the thionating agent. An optimized work-up, potentially involving filtration through silica (B1680970) gel or specific quenching agents, would be critical for obtaining the pure product.

Table 3: Hypothetical Optimization Parameters for Thionation of N,N'-Dicyclohexyl Oxamide

ParameterVariationExpected Outcome
Thionating Agent Lawesson's Reagent vs. P₄S₁₀Different reaction rates and byproduct profiles
Solvent Toluene, Xylene, DioxaneAffects solubility and reaction temperature
Temperature 80-140 °C (conventional), 100-180 °C (microwave)Higher temperatures generally increase reaction rate but may lead to decomposition
Reaction Time 1-24 hours (conventional), 10-60 minutes (microwave)Monitored by TLC or LC-MS for optimal conversion

Mechanistic Investigations of this compound Formation

The mechanism of formation of this compound would be contingent on the synthetic method employed.

In the case of thionation , the mechanism is generally accepted to proceed through a four-membered ring intermediate. For Lawesson's reagent, the active thionating species is a dithiophosphine ylide, which reacts with the carbonyl oxygen of the amide. This is followed by the formation of a thiaoxaphosphetane intermediate, which then fragments in a manner analogous to the Wittig reaction to yield the thiocarbonyl group and a stable phosphorus-oxygen byproduct.

For a pathway involving cyanogen , the initial step is the nucleophilic attack of dicyclohexylamine on one of the electrophilic carbon atoms of the nitrile groups in cyanogen. This would form an N,N-dicyclohexylcyanoformamidine intermediate. The subsequent conversion to the thiooxamide would likely involve the activation of the second nitrile group by a sulfurizing agent, followed by the attack of a second molecule of dicyclohexylamine. The precise mechanism of the second step would depend on the nature of the sulfur source.

A proposed mechanistic sequence starting from cyanogen is depicted below:

Nucleophilic attack: (C₆H₁₁)₂NH + N≡C-C≡N → (C₆H₁₁)₂N-C(=NH)-C≡N

Thionation of the remaining nitrile: (C₆H₁₁)₂N-C(=NH)-C≡N + "S" → (C₆H₁₁)₂N-C(=NH)-C(=S)NH₂

Reaction with a second equivalent of amine: (C₆H₁₁)₂N-C(=NH)-C(=S)NH₂ + (C₆H₁₁)₂NH → (C₆H₁₁)₂N-C(=S)-C(=S)-N(C₆H₁₁)₂ + NH₃ (This step is a simplification and the exact sequence may vary).

Further detailed mechanistic studies, potentially involving isotopic labeling or computational modeling, would be required to fully elucidate the reaction pathway for the formation of this compound under specific conditions. nih.gov

Synthesis of this compound Derivatives and Analogues

The generation of derivatives and analogues of this compound is crucial for modulating its chemical and physical properties. This is primarily achieved through strategies targeting the nitrogen atoms and the introduction of chirality.

N-substitution in the context of this compound involves the modification of the secondary amine functionalities. While specific literature on the N-alkylation of this compound is not abundant, general methods for the N-alkylation of amines and amides can be considered. One common approach is the use of alkyl halides in the presence of a base to facilitate the substitution.

Another potential strategy is the "hydrogen borrowing" or "hydrogen transfer" methodology. thieme-connect.de This approach involves the reaction of an amine with an alcohol, where a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form a carbonyl compound, which then reacts with the amine to form an imine. thieme-connect.de The borrowed hydrogen is then used to reduce the imine to the corresponding alkylated amine. thieme-connect.de Ruthenium complexes, such as [Ru(p-cymene)Cl2]2 combined with a bidentate phosphine (B1218219) ligand, have been effectively used to catalyze the N-alkylation of primary amines with alcohols, yielding secondary amines. nih.gov

It is important to note that the direct N-alkylation of a pre-formed this compound could be challenging due to the potential for side reactions and the reduced nucleophilicity of the nitrogen atoms adjacent to the thiocarbonyl groups. A more common approach for creating N-substituted dithiooxamide (B146897) derivatives is to start with the appropriately substituted primary or secondary amines and react them with a source of the thiooxalate moiety. rsc.org

Table 1: General N-Substitution Strategies Potentially Applicable to Thiooxamides

StrategyReagents/CatalystsDescription
Direct N-AlkylationAlkyl halides, BaseA traditional method involving the reaction of an amine with an alkyl halide in the presence of a base to remove the resulting hydrohalic acid.
Reductive AminationCarbonyl compound, Reducing agentThe reaction of an amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine.
Hydrogen BorrowingAlcohol, Transition metal catalyst (e.g., Ru, Ir)A greener approach where an alcohol serves as the alkylating agent, with water as the main byproduct. thieme-connect.de

The synthesis of chiral analogues of this compound can be approached by utilizing chiral starting materials or by employing stereoselective reactions. A primary method involves the use of enantiomerically pure cyclohexylamine (B46788) derivatives. Chiral amines are fundamental building blocks in asymmetric synthesis and are available through various methods, including resolution of racemic mixtures and asymmetric synthesis. nih.govsigmaaldrich.com

The asymmetric hydrogenation of prochiral imines is a powerful technique for producing chiral amines with high enantioselectivity. nih.gov This method has been successfully applied on an industrial scale. nih.gov Once the chiral amine is obtained, it can be used in the synthesis of the corresponding chiral thiooxamide.

Another approach is the direct catalytic asymmetric aldol (B89426) reaction of a thioamide. While not specific to this compound, this strategy has been demonstrated in the synthesis of other chiral molecules, such as duloxetine. nih.gov This suggests the potential for developing catalytic systems that can induce chirality in reactions involving the thioamide functional group.

Table 2: Approaches to Chiral Analogue Synthesis

ApproachKey FeatureExample/Concept
Chiral Starting MaterialsUse of enantiopure aminesSynthesizing the thiooxamide from enantiomerically pure (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane.
Asymmetric CatalysisEnantioselective reaction conditionsAsymmetric hydrogenation of an imine precursor to the chiral amine. nih.gov
Chiral AuxiliariesTemporary incorporation of a chiral groupAttachment of a chiral auxiliary to the molecule to control stereochemistry during a key reaction step. researchgate.net

Green Chemistry Approaches in Thiooxamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of thiooxamide synthesis, this involves the use of environmentally benign solvents, solvent-free conditions, and innovative catalytic methods.

A significant advancement in green chemistry is the use of mechanochemistry, where reactions are conducted by grinding solid reactants together, often without the need for a solvent. rsc.orgscispace.comrsc.org This approach has been successfully applied to the synthesis of α-ketothioamides and other thioamides. rsc.orgscispace.comrsc.org For instance, the reaction of acetophenone (B1666503) derivatives with elemental sulfur in a mixer mill under solvent-free conditions has been reported. rsc.orgscispace.com Similarly, Lawesson's reagent has been used for the mechanochemical synthesis of thioamides from their corresponding amides. rsc.orgresearchgate.net These methods offer advantages such as reduced waste, shorter reaction times, and sometimes, different product selectivity compared to solution-based reactions. rsc.orgscispace.com

The use of water as a reaction solvent is another cornerstone of green chemistry. While not strictly solvent-free, water is a non-toxic, non-flammable, and inexpensive solvent. Microwave-assisted synthesis in an aqueous medium has been shown to be a practical and efficient method for various nucleophilic substitution reactions, which can be relevant to the synthesis of thiooxamide precursors. nih.govorganic-chemistry.org

Catalysis plays a vital role in developing more sustainable chemical processes by enabling reactions to occur under milder conditions and with higher selectivity, reducing energy consumption and waste. Microwave-assisted synthesis, often combined with catalysis, has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times. nih.gov This technique has been used for the synthesis of a wide range of organic compounds and could be applied to the synthesis of this compound and its derivatives. cu.edu.eg

The development of novel catalyst systems is also a key area of innovation. For example, photoredox catalysis, which uses light to drive chemical reactions, has been employed for the hydrofunctionalization of unsaturated amides and thioamides. rsc.org This method allows for the construction of heterocyclic compounds under mild, redox-neutral conditions. rsc.org While direct application to this compound synthesis needs to be explored, it represents a frontier in catalytic innovation.

Furthermore, the use of readily available and less toxic metal catalysts is a goal of green catalytic chemistry. For instance, ruthenium trichloride (B1173362) has been used as a precursor for a catalyst in hydroamidation reactions, offering a more practical alternative to more expensive and sensitive catalysts. researchgate.net

Table 3: Green Chemistry Innovations in Thioamide Synthesis

InnovationDescriptionPotential Advantage
MechanochemistrySolvent-free reaction by grinding solids. rsc.orgscispace.comrsc.orgReduced solvent waste, shorter reaction times, potential for novel reactivity. rsc.orgscispace.com
Aqueous SynthesisUsing water as the reaction medium. nih.govorganic-chemistry.orgEnvironmentally benign, safe, and cost-effective.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. nih.govDrastically reduced reaction times, improved yields.
Photoredox CatalysisLight-driven catalytic reactions. rsc.orgMild reaction conditions, high selectivity.

Coordination Chemistry of N,n Dicyclohexyl Thiooxamide As a Ligand

Ligand Design Principles for N,N'-Dicyclohexyl Thiooxamide

The design of this compound as a ligand is centered around two key features: the availability of multiple donor atoms and the influence of its substituent groups.

This compound possesses both sulfur (S) and nitrogen (N) atoms that can donate lone pairs of electrons to a metal center, making it a versatile ligand. researchgate.netuokerbala.edu.iq This allows for various coordination modes. In many instances, it acts as a bidentate ligand, coordinating to a metal ion through both sulfur atoms (S,S'-chelation). researchgate.net This mode is observed in complexes with palladium(II), copper(II), and zinc(II). researchgate.net In these cases, the ligand forms a stable five-membered chelate ring with the metal ion.

However, the nitrogen atoms can also participate in coordination. Depending on the metal ion, the solvent system, and the presence of other ligands, this compound can also coordinate in a monodentate fashion through a single sulfur atom or bridge between two metal centers. The ability to coordinate through different atoms or combinations of atoms allows for the formation of a wide array of complex structures, including mononuclear, binuclear, and polynuclear species. researchgate.netmdpi.com

The two cyclohexyl groups attached to the nitrogen atoms of the thiooxamide backbone exert significant steric and electronic effects on the ligand's coordination chemistry.

Steric Hindrance : The bulky nature of the cyclohexyl groups creates steric hindrance around the nitrogen donor atoms. mdpi.comcam.ac.uk This steric bulk can influence the geometry of the resulting metal complexes and may prevent the close approach of other ligands or solvent molecules to the metal center. mdpi.com For instance, the large size of the cyclohexyl groups can preclude the formation of certain coordination geometries that might be accessible with smaller substituents. mdpi.com This steric crowding can also affect the stability of the complexes and their reactivity. cam.ac.ukresearchgate.net

Electronic Effects : The cyclohexyl groups are generally considered to be electron-donating through an inductive effect. This can increase the electron density on the nitrogen atoms and, to a lesser extent, on the sulfur atoms. This enhanced electron density can strengthen the coordinate bond between the ligand and the metal center. The electronic properties of the cyclohexyl groups can thereby influence the stability and the spectroscopic and electrochemical properties of the metal complexes.

Synthesis and Characterization of Metal Complexes

Complexes of this compound with various transition metals are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a range of analytical techniques, including elemental analysis, infrared (IR) and UV-visible spectroscopy, and X-ray crystallography.

This compound forms complexes with a variety of transition metals.

In mononuclear complexes, a single metal ion is coordinated to one or more this compound ligands. A common coordination mode involves the ligand acting as an S,S'-chelating agent, forming a square planar geometry around metals like Pd(II) and Pt(II). researchgate.netnahrainuniv.edu.iq For example, a palladium(II) complex, [Pd(H2dcdto)2], has been synthesized where the ligand coordinates through its sulfur atoms. researchgate.net Similarly, Ni(II) can form square planar complexes with N,N'-dialkyldithiooxamides in acidic media with S,S coordination. researchgate.net With Zn(II), a distorted tetrahedral geometry with S2Cl2 coordination has been observed. researchgate.net

The table below summarizes some of the reported mononuclear complexes of this compound and its derivatives.

Metal IonFormula/StructureCoordination GeometryReference(s)
Pd(II)[Pd(Hdcdto)2]Nearly idealized square-planar S4 researchgate.net
Cu(II)[Cu(H2dbzdto)2][ClO4]2Nearly idealized square-planar S4 researchgate.net
Zn(II)[Zn(H2dmdto)Cl2]Distorted tetrahedral S2Cl2 researchgate.net
Ni(II)Ni(RRDTO)2X2Square planar S,S coordination researchgate.net

Note: Hdcdto refers to N,N'-dicyclohexyl-dithio-oxamide, H2dbzdto to N,N'-dibenzyl-dithio-oxamide, H2dmdto to N,N'-dimethyl-dithio-oxamide, and RRDTO to N,N'-alkyldithiooxamide.

This compound and related dithiooxamides can act as bridging ligands, connecting two or more metal centers to form binuclear or polynuclear complexes. mdpi.commdpi.com This bridging can occur through the sulfur atoms, the nitrogen atoms, or a combination of both. The formation of these higher nuclearity complexes is of interest for developing new materials with specific magnetic or catalytic properties. academie-sciences.fr For instance, dithiooxamidate, a related ligand, has been shown to bridge two nickel atoms in a cis or trans fashion, leading to the formation of dinuclear, trinuclear, and tetranuclear complexes. mdpi.com While specific examples with this compound are less common in the provided search results, the general behavior of dithiooxamides suggests its potential to form such structures. The steric bulk of the cyclohexyl groups would likely play a significant role in dictating the structure of any resulting polynuclear assemblies.

Main Group Metal Complexes

The coordination chemistry of N,N'-diorganodithiooxamides with main group metals is most prominently represented by their complexes with organotin(IV) moieties. upce.cznih.govnih.govuzh.chtubitak.gov.trnih.govresearchgate.netnih.govmdpi.comnih.govshd-pub.org.rsmdpi.comst-andrews.ac.ukijcce.ac.ir These complexes are typically synthesized by reacting a diorganotin(IV) dichloride (R₂SnCl₂) or oxide (R₂SnO) with the N,N'-diorganodithiooxamide ligand. nih.govuzh.ch The resulting complexes often feature tin atoms with high coordination numbers, commonly five or six, adopting geometries such as trigonal bipyramidal or octahedral. nih.govnih.gov

Spectroscopic methods are vital for characterizing these complexes. In Infrared (IR) spectroscopy, the coordination of the thiooxamide ligand to the tin center is evidenced by shifts in the characteristic vibrational bands. The C=S stretching vibration, typically observed in the free ligand, shifts to a lower frequency upon coordination, indicating the involvement of the sulfur atom in bonding. Concurrently, new bands appearing in the far-IR region can be assigned to Sn-S and Sn-N stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, provides definitive insights into the coordination environment of the tin atom in solution. The chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination number and geometry of the tin center. For instance, five-coordinate tin in a trigonal bipyramidal environment and six-coordinate tin in an octahedral geometry give rise to distinct chemical shift ranges. nih.govijcce.ac.ir ¹H and ¹³C NMR are used to confirm the integrity of the organic groups on both the ligand and the tin atom. nih.gov For this compound complexes, the signals corresponding to the cyclohexyl protons and carbons would be expected to show shifts upon coordination.

Mössbauer spectroscopy of ¹¹⁹Sn is another powerful technique used to probe the geometry around the tin nucleus in the solid state. The quadrupole splitting (Δ) values obtained from Mössbauer spectra are diagnostic of the coordination geometry. For example, specific ranges of Δ values can distinguish between tetrahedral, trigonal-bipyramidal, and octahedral geometries in organotin(IV) complexes. nih.govresearchgate.net

Spectroscopic Data for Characterization of Organotin(IV)-Thioamide Type Complexes
Spectroscopic TechniqueObserved Changes and InterpretationTypical Data Range/Values
FT-IRShift of ν(C=S) to lower frequency upon S-coordination. Appearance of new ν(Sn-S) and ν(Sn-N) bands.ν(Sn-S): 400-300 cm⁻¹ ν(Sn-N): 480-420 cm⁻¹
Multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn)¹¹⁹Sn chemical shifts indicate coordination number and geometry in solution. Shifts in ligand proton and carbon signals confirm coordination.¹¹⁹Sn δ (ppm): -100 to -140 (5-coordinate); -250 to -500 (6-coordinate) ijcce.ac.ir
¹¹⁹Sn Mössbauer SpectroscopyQuadrupole splitting (Δ) value is diagnostic of the solid-state geometry around the tin atom.Δ (mm s⁻¹): >3.0 for trans-octahedral; ~2.0 for cis-octahedral R₂SnX₄

Chelation Modes and Coordination Geometries

This compound is an ambidentate ligand, capable of coordinating to metal centers through its sulfur or nitrogen atoms. This leads to several possible chelation modes, with the preference for a particular mode being dictated by factors such as the nature of the metal ion (Hard and Soft Acid-Base theory), the steric bulk of the cyclohexyl groups, and the reaction conditions.

Coordination through the two hard nitrogen atoms (κ-N,N') is less common for dithiooxamide (B146897) ligands, especially with soft metals. This mode would be more favored with hard metal ions. However, it can be observed in specific structural contexts, such as in certain polynuclear complexes where the ligand bridges metal centers. For example, in trinuclear and tetranuclear nickel complexes, dithiooxamidate ligands have been shown to adopt both κ(N,N) and κ(S,S) coordination modes simultaneously within the same structure to satisfy the coordination preferences of different metal centers. mdpi.com For main group metals, this mode is not typically observed for simple mononuclear complexes of N,N'-diorganodithiooxamides.

Dithiooxamide ligands can also function as bridging ligands, connecting two or more metal centers. In such scenarios, mixed-mode coordination is common. A well-documented example is the κ(S,N) bridging mode, where the ligand coordinates in a trans conformation, with the sulfur atom binding to one metal center and a nitrogen atom binding to another. mdpi.com This mode is less frequent than S,S' chelation but leads to the formation of dinuclear or polynuclear coordination polymers. Another possibility is the formation of complex polynuclear structures where some ligands are in a κ(S,S') chelation mode and others are in a κ(N,N') bridging mode, as observed in higher-nuclearity nickel complexes. mdpi.com For this compound, its large steric profile might disfavor the formation of some higher-order polynuclear structures.

Chelation Modes of N,N'-Diorganodithiooxamide Ligands
Chelation ModeDescriptionFavored ByStructural Features
κ-S,S'Bidentate chelation through both sulfur atoms.Soft and borderline metal ions (e.g., Sn(IV), Pd(II), Pt(II)). tandfonline.comForms a stable 5-membered chelate ring; ligand in cis conformation. nih.gov
κ-N,N'Bidentate chelation through both nitrogen atoms.Hard metal ions; found in some polynuclear systems. mdpi.comForms a 5-membered chelate ring; less common for main group metals.
Mixed-Mode (e.g., κ(S,N)-bridging)Ligand bridges two metal centers using one sulfur and one nitrogen donor.Formation of dinuclear or polymeric structures. mdpi.comLigand often adopts a trans conformation.

Stability and Reactivity of this compound Complexes

The stability of metal complexes is described by two main aspects: thermodynamic stability and kinetic stability. Thermodynamic stability relates to the position of the equilibrium for complex formation, often quantified by the stability constant (Kstab). libretexts.org Complexes involving chelating ligands like this compound are generally more thermodynamically stable than analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org This increased stability is primarily due to a favorable entropy change upon replacing multiple solvent or monodentate ligands with a single polydentate ligand. libretexts.org Organotin(IV) complexes are often noted for their high stability. uzh.ch

Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions. tubitak.gov.tr A complex can be thermodynamically stable but kinetically labile (undergoing rapid ligand exchange), or thermodynamically unstable but kinetically inert (exchanging ligands slowly). tubitak.gov.tr

Redox Behavior and Electrochemical Properties

A comprehensive search of scientific and academic literature was conducted to gather detailed research findings on the redox behavior and electrochemical properties of this compound when acting as a ligand in coordination complexes. This investigation aimed to identify specific data from studies such as cyclic voltammetry and other electrochemical methods that would describe the redox processes involving this compound and its metallic complexes.

Despite extensive searches using various targeted queries, no specific experimental data, detailed research findings, or data tables concerning the redox and electrochemical characteristics of this compound or its coordination compounds could be located in the available literature. The search was broadened to include the general class of thiooxamide ligands, but this did not yield specific information pertinent to the N,N'-dicyclohexyl derivative.

Therefore, it is not possible to provide a detailed discussion, research findings, or data tables on this topic as the information does not appear to be present in published scientific works. The study of the electrochemical properties of many ligands is a fundamental area of chemistry, as it can reveal whether a ligand is "redox-innocent" (where redox events are metal-centered) or "redox-active" (where the ligand itself can be oxidized or reduced). nih.govrsc.org This information is crucial for applications in catalysis and materials science. rsc.orguci.edu However, for this compound specifically, such characterization is not documented in the accessible literature.

Structural Elucidation and Characterization Methodologies for N,n Dicyclohexyl Thiooxamide and Its Complexes

X-ray Crystallography Studies

X-ray crystallography is an indispensable tool for determining the precise atomic arrangement within a crystalline solid. This technique offers unparalleled insight into the molecular architecture of N,N'-Dicyclohexyl thiooxamide.

Single Crystal X-ray Diffraction for Molecular Geometry Determination

Single crystal X-ray diffraction is the gold standard for unambiguously determining the molecular structure of a compound. google.com By irradiating a single crystal of this compound with X-rays, the diffraction pattern produced can be analyzed to generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a definitive representation of the molecular geometry. For instance, in related dithiooxamide (B146897) structures, the central C-C bond length has been observed to be indicative of the degree of electronic delocalization within the thioamide fragments. researchgate.net

A hypothetical table of crystallographic data that could be obtained for this compound is presented below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₄H₂₄N₂S₂
Formula Weight 284.48 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Powder X-ray Diffraction for Solid-State Phase Analysis

Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials. rsc.orggoogle.com It is particularly useful for identifying the solid-state phase of a compound and can be used to distinguish between different crystalline forms, or polymorphs. google.com The PXRD pattern of this compound would present a unique fingerprint, with diffraction peaks at characteristic 2θ angles, which could be used for quality control and to ensure phase purity. rsc.org While a full structure solution from powder data is more complex than from a single crystal, it can provide valuable information about the unit cell parameters. core.ac.uk

Analysis of Intermolecular Interactions and Packing Arrangements

The way molecules of this compound arrange themselves in the solid state is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. google.com Analysis of the crystal structure would reveal these interactions, which are critical in determining the physical properties of the material. For example, in similar structures, N-H···S hydrogen bonds are a common feature that can influence the molecular packing. researchgate.net The cyclohexyl groups can also participate in various weak C-H···π or C-H···S interactions, further stabilizing the crystal lattice. researchgate.net Understanding these packing arrangements is fundamental in the field of crystal engineering.

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are vital for elucidating the structure of molecules in solution and for corroborating solid-state findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful technique for probing the structure of molecules in solution. merckmillipore.com For this compound, ¹H and ¹³C NMR would provide detailed information about its conformational dynamics in a given solvent.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound would show distinct signals for the N-H protons and the various protons of the cyclohexyl rings. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. Furthermore, the coupling constants (J) between adjacent protons would provide valuable information about the dihedral angles and thus the conformation of the cyclohexyl rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shift of the thiocarbonyl carbon (C=S) would be particularly diagnostic. The signals for the carbons of the cyclohexyl rings would also provide insight into the molecule's symmetry and conformation in solution.

Below are hypothetical tables of ¹H and ¹³C NMR data for this compound.

Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
N-H Value br s -
CH (cyclohexyl) Value m Value

Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C=S Value
CH (cyclohexyl) Value
CH₂ (cyclohexyl) Value
CH₂ (cyclohexyl) Value
2D NMR Techniques (e.g., COSY, HMQC, HMBC, DOSY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity within a molecule. For a molecule with the complexity of this compound, with its multiple, overlapping proton signals from the cyclohexyl rings, 2D NMR is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. uab.edu For this compound, COSY would be critical for tracing the connectivity of the protons within the cyclohexyl rings. A cross-peak between two proton signals indicates that they are coupled, typically through two or three bonds (²J or ³J coupling). This allows for the assignment of adjacent protons, starting from the distinct methine proton (CH-N) and mapping the rest of the aliphatic ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals directly with the carbon atoms to which they are attached (¹J coupling). researchgate.net This technique would definitively link each proton signal of the cyclohexyl rings to its corresponding carbon atom, simplifying the otherwise complex ¹³C NMR spectrum.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate the NMR signals of different species in a mixture based on their diffusion rates. While less common for a pure compound, it would be invaluable for studying the formation of metal complexes of this compound in solution, allowing for the differentiation of signals from the free ligand and the complexed species.

Table 1: Plausible 2D NMR Correlations for this compound This table presents hypothetical data based on typical chemical shift values and coupling patterns for thioamides and cyclohexyl groups.

Proton (¹H) Signal COSY Correlations (with ¹H) HMBC Correlations (with ¹³C)
N-H CH -NH C =S, C H-NH
N-CH -(CH₂)₅ N-H , adjacent CH C =S, adjacent C H₂

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and how their vibrational modes are affected by bonding, particularly upon complexation with a metal ion. youtube.com These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability. youtube.com

For this compound, key vibrational modes would include:

N-H Stretching: A characteristic band in the FT-IR spectrum, typically observed in the 3400-3200 cm⁻¹ region. Its position and shape can indicate the extent of hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl rings are expected in the 3000-2850 cm⁻¹ range.

Thioamide Bands: The thioamide group gives rise to several characteristic bands. The thioamide I band (primarily C=N stretching and N-H bending) and thioamide II band (N-H bending and C-N stretching) appear in the 1550-1350 cm⁻¹ region. The thioamide III band (C-N and C-S stretching) is found around 1100-950 cm⁻¹.

C=S Stretching: The C=S stretching vibration is a key indicator of coordination. In the free ligand, it typically appears in the 850-600 cm⁻¹ range. ijpsonline.com Upon complexation with a metal ion through the sulfur atom, this band is expected to shift to a lower frequency, providing direct evidence of S-coordination. ijpsonline.com

Upon formation of a metal complex, shifts in the N-H and C=S stretching frequencies are particularly diagnostic. A shift in the C=S band confirms the involvement of the sulfur atom in bonding, while changes in the N-H band can suggest either direct N-coordination or changes in hydrogen bonding patterns within the crystal lattice. youtube.com

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes This table presents expected frequency ranges based on literature values for similar compounds.

Vibrational Mode Functional Group Expected Wavenumber (Free Ligand) Expected Shift upon Metal Coordination
ν(N-H) Amide N-H 3400-3200 cm⁻¹ Shift depends on H-bonding/coordination
ν(C-H) Aliphatic 3000-2850 cm⁻¹ Minor shifts
Thioamide I ν(C=N) + δ(N-H) ~1550 cm⁻¹ Shift to higher or lower frequency
Thioamide II δ(N-H) + ν(C-N) ~1350 cm⁻¹ Shift to higher frequency

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Luminescence Properties

Electronic spectroscopy (UV-Visible absorption) and emission (fluorescence/phosphorescence) spectroscopy are used to study the electronic transitions within a molecule, providing insights into its electronic structure. cicenergigune.com

UV-Visible Absorption: For the this compound ligand, the UV-Vis spectrum is expected to show absorptions in the UV region corresponding to π→π* and n→π* transitions associated with the thioamide chromophore. nih.gov The π→π* transitions are typically high-energy (shorter wavelength) and intense, while the n→π* transitions, involving the non-bonding electrons on the sulfur atom, are lower-energy (longer wavelength) and weaker.

When this compound acts as a ligand to form metal complexes, new absorption bands may appear. researchgate.net Ligand-to-Metal Charge Transfer (LMCT) bands are common, where an electron is excited from a ligand-based orbital to a metal-based orbital. These bands are often intense and can extend into the visible region, imparting color to the complex. If the metal ion has available d-orbitals (as in transition metals), weak d-d transitions may also be observed. researchgate.net

Emission (Luminescence): Many organic ligands and their metal complexes exhibit luminescence (fluorescence or phosphorescence) upon excitation with UV or visible light. The free this compound ligand may show weak fluorescence. Upon complexation, the emission properties can be significantly altered. researchgate.net Chelation can enhance fluorescence by increasing the rigidity of the structure and reducing non-radiative decay pathways. Conversely, the presence of a heavy metal ion can promote intersystem crossing and lead to phosphorescence or quenching of fluorescence entirely. nih.gov

Table 3: Hypothetical Electronic Transition Data for this compound and a Transition Metal Complex This table presents plausible data based on the electronic properties of thioamides and their metal complexes.

Species Absorption λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment Emission λₘₐₓ (nm)
Ligand ~250 ~15,000 π→π* ~420 (weak)
Ligand ~330 ~200 n→π* ~420 (weak)
Metal Complex ~260 ~20,000 Ligand-based π→π* Quenched or shifted

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

For this compound (C₁₄H₂₄N₂S₂), the calculated molecular weight is 284.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 284.

The fragmentation of this compound would likely proceed through several characteristic pathways observed for amides and aliphatic cyclic compounds:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a likely point of cleavage. Loss of a cyclohexyl radical (•C₆H₁₁) would result in a fragment ion. Similarly, cleavage of the cyclohexyl ring itself is possible.

McLafferty-type Rearrangements: Although less common for thioamides than for carbonyls, rearrangement reactions involving hydrogen transfer could occur.

Cleavage of the Thiooxamide Core: The C-C bond between the two thioamide carbons could cleave, potentially leading to fragments such as [C₆H₁₁NHCS]⁺. Fragmentation could also involve the loss of small neutral molecules like H₂S.

Analysis of the isotopic pattern of the molecular ion peak would also be informative. The presence of two sulfur atoms would result in a distinct M+2 peak with a relative abundance of approximately 8.9% of the M peak, confirming the sulfur content.

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound This table presents a hypothetical fragmentation pattern based on established mass spectrometry principles.

m/z Value Proposed Fragment Plausible Origin
284 [C₁₄H₂₄N₂S₂]⁺˙ Molecular Ion (M⁺˙)
201 [C₈H₁₃N₂S₂]⁺ M - •C₆H₁₁ (Loss of cyclohexyl radical)
142 [C₇H₁₂NS]⁺ [C₆H₁₁NHCS]⁺ fragment
83 [C₆H₁₁]⁺ Cyclohexyl cation

Thermal Analysis Methodologies (e.g., TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. lucideon.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. nih.gov For this compound, a DSC thermogram would reveal:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature gives the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Crystallization: If the molten sample is cooled, an exothermic peak indicating crystallization may be observed.

Phase Transitions: Any solid-solid phase transitions would appear as smaller endothermic or exothermic events before the melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nd.edu A TGA curve for this compound would provide information on its thermal stability and decomposition profile. One would expect the compound to be stable up to a certain temperature, after which a sharp decrease in mass would signify decomposition. For metal complexes of this compound, TGA can reveal the loss of any coordinated solvent molecules (like water) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. The final residual mass at the end of the experiment can help identify the resulting metal oxide or sulfide (B99878). linseis.com

Table 5: Anticipated Thermal Analysis Data for this compound This table presents hypothetical data based on the expected thermal behavior of a stable organic compound.

Technique Observed Event Approximate Temperature Range (°C) Interpretation
DSC Endotherm 150 - 180 Melting of the compound
TGA Mass Loss Step 1 > 200 Onset of thermal decomposition

Theoretical and Computational Investigations of N,n Dicyclohexyl Thiooxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density.

For N,N'-dicyclohexyl thiooxamide, a DFT study would commence with geometry optimization . This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The result is the most stable, or ground-state, conformation of the molecule. This would involve determining key bond lengths, bond angles, and dihedral angles. For example, the planarity of the central thioamide-amide linkage (-NH-C(S)-C(O)-NH-) and the relative orientations of the two cyclohexyl rings would be of primary interest. The cyclohexyl groups themselves can adopt various conformations, such as the stable chair form or the higher-energy boat and twist-boat forms.

Following optimization, an energy landscape can be mapped by exploring different conformers and transition states. By systematically rotating bonds, such as the C-N bonds connecting the cyclohexyl groups to the thiooxamide core, one could identify various local energy minima and the energy barriers separating them. This would reveal the flexibility of the molecule and the relative populations of different conformers at thermal equilibrium. The choice of functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results and would be selected based on the desired accuracy and computational resources. researchgate.net

Ab initio (from first principles) methods are a class of quantum chemical calculations that, in principle, converge to the exact solution of the Schrödinger equation as the level of theory and basis set size are increased. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy than standard DFT for electronic structure prediction, albeit at a significantly greater computational expense.

For this compound, high-accuracy ab initio calculations could be employed to refine the energies of key conformations previously identified by DFT. This would be particularly useful for resolving small energy differences between conformers or for obtaining a benchmark electronic energy. These methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. This is important for accurately describing properties like ionization potential, electron affinity, and the energies of electronic excited states. princeton.edu Due to their high computational demand, these methods are often applied to smaller molecular fragments or used for single-point energy calculations on geometries optimized with a less expensive method like DFT.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, often in a condensed phase like a solution. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field.

An MD simulation of this compound would involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water, chloroform). Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked. This allows for the exploration of the molecule's conformational space in a dynamic and solvated environment. nih.gov

Key insights from MD simulations would include:

Conformational Dynamics : Observing the transitions between different conformations, such as the rotation of the cyclohexyl groups or puckering of the rings. researchgate.net

Solvent Effects : Understanding how solvent molecules interact with the solute and influence its conformational preferences. For instance, the polar thioamide and amide groups would be expected to form hydrogen bonds with protic solvents.

Time-Averaged Properties : Calculating properties that are averaged over the simulation time, providing a more realistic comparison with experimental data obtained from bulk samples.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict various spectroscopic parameters:

Vibrational Frequencies (IR and Raman) : After geometry optimization, a frequency calculation can be performed. This yields the normal modes of vibration, which correspond to the absorption peaks in an infrared (IR) spectrum and bands in a Raman spectrum. For this molecule, characteristic vibrational modes would include the N-H stretch, C=O stretch, and the C=S stretch of the thioamide group. Comparing the calculated frequencies (often systematically scaled to correct for approximations) with experimental spectra can confirm the molecular structure.

NMR Chemical Shifts : The magnetic shielding of each nucleus (e.g., ¹H, ¹³C) can be calculated. These shielding values are then converted into chemical shifts, which can be directly compared with experimental Nuclear Magnetic Resonance (NMR) data. This would be invaluable for assigning the various proton and carbon signals of the two distinct cyclohexyl rings and the thiooxamide core.

Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov These transition energies and their corresponding oscillator strengths can be used to simulate a UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands, likely involving π → π* and n → π* transitions within the thiooxamide chromophore.

Computational Design of Novel Thiooxamide Derivatives

The insights gained from theoretical investigations of this compound can be leveraged for the rational design of new derivatives with tailored properties. nih.gov By understanding the structure-property relationships, modifications can be introduced in silico to modulate the molecule's characteristics.

For example, if the goal is to enhance the molecule's ability to coordinate with metal ions, different substituent groups could be added to the cyclohexyl rings. Computational screening could then be performed to predict how these modifications affect the molecule's:

Electronic Properties : Changes in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions.

Conformational Preferences : How the new substituents alter the steric and electronic landscape, potentially favoring a specific pre-organized conformation for metal binding.

Binding Affinity : The interaction energy between the designed derivative and a target metal ion could be calculated to predict the stability of the resulting complex.

This computational pre-screening can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources.

Supramolecular Chemistry and Self Assembly of N,n Dicyclohexyl Thiooxamide Systems

Hydrogen Bonding Networks in Thiooxamide Assemblies

The thiooxamide functional group is a potent mediator of self-assembly through hydrogen bonding. The N-H protons act as hydrogen bond donors, while the sulfur and potential oxygen (in related oxamides) atoms act as acceptors. In assemblies of thiooxamides and related structures, characteristic hydrogen bonding patterns are frequently observed.

Table 1: Hydrogen Bonding Motifs in Thiooxamide-Related Structures

Compound Hydrogen Bond Type Role in Structure Source
bis(1,3-dicyclohexylthiourea-κS)bis(isothiocyanato-κN)cobalt(II) Intramolecular N-H···N Stabilizes individual complex nih.gov
Intermolecular N-H···S Links complexes into chains nih.gov
N,N'-bis(4-methylphenyl)dithiooxamide Intramolecular N-H···S Stabilizes molecular conformation nih.gov
N,S,N,O-Diphenyl(thiooxamide) Intermolecular N-H···O Forms centrosymmetric dimers researchgate.net

Non-Covalent Interactions in Solid-State Architectures (e.g., π-π stacking, C-H···S interactions)

Beyond conventional hydrogen bonds, weaker non-covalent interactions play a significant role in the solid-state packing of N,N'-dicyclohexyl thiooxamide and its analogues. The bulky cyclohexyl groups and the sulfur atoms of the thioamide core are key participants in these interactions.

C-H···S interactions are a notable feature in the crystal packing of related sulfur-containing compounds. In the cobalt-dicyclohexylthiourea complex, discrete molecular units are linked by C-H···S hydrogen bonds, which contribute to the formation of chains. nih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, has confirmed the presence of C-H···S=C hydrogen bonds as one of the main forces governing the crystal lattice in other sulfur-containing heterocyclic compounds.

While this compound lacks aromatic rings for traditional π-π stacking, the cyclohexyl groups can engage in significant van der Waals forces and C-H···π interactions if assembled with aromatic molecules. nih.gov Furthermore, interactions involving sulfur, known as chalcogen bonds, are increasingly recognized for their role in directing supramolecular structures. nih.gov These interactions arise from the attractive force between an electron-deficient region on a chalcogen atom (like sulfur) and a Lewis base, and they can be a key factor in the precise organization of molecules in the solid state. nih.gov

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbit[n]urils)

The hydrophobic nature and size of the dicyclohexyl substituents on this compound make it an excellent candidate for host-guest chemistry with macrocyclic receptors. Cucurbit[n]urils (CB[n]), a family of barrel-shaped macrocycles, are particularly well-suited for this purpose due to their hydrophobic inner cavity and polar portals. nih.govucl.ac.uk

CB[n] macrocycles are known to encapsulate guest molecules that are sterically and chemically complementary to their cavities. nih.govrsc.org The family members vary in size, allowing for the selection of an appropriate host for a given guest. queensu.ca Research has shown that cucurbit researchgate.neturil (referred to as Q researchgate.net or CB researchgate.net) can simultaneously encapsulate two cycloalkane moieties within its hydrophobic cavity to form a stable ternary complex. mdpi.com Specifically, the ability of Q researchgate.net to bind guests appended with cyclohexyl groups has been demonstrated through 1H NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography. mdpi.com This binding is driven by a combination of the hydrophobic effect and C-H···π interactions between the guest's cyclohexyl groups and the host's cavity walls. mdpi.com Given these findings, it is highly probable that this compound could act as a guest, with its two cyclohexyl groups being encapsulated by a suitable macrocyclic host like CB researchgate.net or other synthetic receptors designed with appropriately sized cavities. nih.gov

Table 2: Dimensions and Cavity Volumes of Selected Cucurbit[n]urils

Cucurbituril Portal Diameter (Å) Cavity Diameter (Å) Cavity Volume (ų) Potential Guest Fit Source
CB mdpi.com 3.9 5.8 164 Too small for cyclohexyl queensu.ca
CB rsc.org 5.4 7.3 279 May fit one cyclohexyl group queensu.ca
CB researchgate.net 6.9 8.8 479 Potential to fit two cyclohexyl groups queensu.camdpi.com

Formation of Gels, Fibers, and Other Soft Materials

The self-assembly of small molecules into extended, one-dimensional structures like fibers can lead to the formation of supramolecular gels. mdpi.com These materials consist of a solid fibrous network that immobilizes a liquid solvent. The formation of such soft materials is driven by highly directional and persistent non-covalent interactions.

This compound possesses the key molecular features required for a low-molecular-weight gelator. The thioamide core can establish strong, directional hydrogen bonds, promoting one-dimensional growth into fibers. Concurrently, the bulky and hydrophobic cyclohexyl groups can engage in significant van der Waals interactions between these growing fibers, leading to cross-linking and the formation of a stable, three-dimensional network capable of entrapping solvent molecules. The process of forming such hierarchical structures from amphiphilic building blocks is a well-established route to gel-like phases. bris.ac.uk While specific studies on gelation by this compound are not prominent, its structural analogy to known organogelators suggests a strong potential for it to form gels, fibers, or other soft materials under optimized conditions (e.g., specific solvents, temperature, or concentration).

Directed Self-Assembly Strategies for Functional Architectures

Moving beyond spontaneous self-assembly, directed strategies can be employed to organize this compound into predefined, functional architectures. These methods leverage specific interactions or external templates to control the assembly process with high precision.

One approach involves using molecular scaffolds, which are core molecules onto which functional units can be systematically attached to create complex, well-defined structures. mdpi.com this compound could serve as a bifunctional building block in such a "bottom-up" construction. mdpi.com Another strategy is surface-directed assembly. The sulfur atoms in the thioamide group could potentially anchor the molecule onto metal surfaces, similar to how dithiocarbamates are used to form self-assembled monolayers (SAMs). nih.gov This could be used to create functionalized surfaces with specific chemical or physical properties. Furthermore, temporary scaffolds, such as discoidal lipid aggregates (bicelles), can be used as templates to direct the assembly of molecules into specific shapes, like nanodisks, which are then made permanent. rsc.org By incorporating this compound into such systems, its self-assembly could be guided to produce nanostructures with controlled morphology and function. These strategies represent pathways to harness the molecule's inherent self-assembly properties for the creation of tailored hierarchical materials. bris.ac.uk

Advanced Research Applications of N,n Dicyclohexyl Thiooxamide and Its Complexes

Catalysis and Organocatalysis

The presence of both nitrogen and sulfur atoms as potential donor sites makes N,N'-dicyclohexyl thiooxamide an intriguing ligand for the development of novel catalysts. Its derivatives have been explored in both metal-catalyzed reactions and as scaffolds in organocatalysis.

Role of Thiooxamide Ligands in Metal-Catalyzed Reactions

Thiooxamide ligands, in general, are effective chelating agents for a variety of transition metals, forming stable complexes that can act as catalysts. The sulfur atoms in the thioamide group can exhibit hemilabile behavior, reversibly binding to a metal center, which can be advantageous in catalysis by stabilizing resting states and opening coordination sites for reactant association. nih.gov Transition metal complexes involving ligands with nitrogen and sulfur donor atoms have been widely studied for their catalytic activities in a range of organic transformations. nih.govmdpi.com

Research into related metal complexes suggests that those containing thioamide or similar functional groups can be effective in various catalytic processes. For instance, cobalt, nickel, and copper complexes with pyridyl-quinoxaline ligands have shown catalytic activity in the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net The electronic properties of the ligands significantly influence the catalytic activity of the metal center. researchgate.net In a similar vein, palladium complexes with N,S-heterocyclic carbene ligands, which share the feature of a nitrogen and sulfur-containing heterocyclic structure, have been shown to catalyze C-C coupling reactions. nih.gov

While direct studies on the catalytic applications of this compound complexes are not extensively documented, the established catalytic utility of structurally related thioamide and N,S-containing ligands suggests a strong potential for this compound in catalysis. The dicyclohexyl substituents would provide significant steric bulk, which could be exploited to control the stereoselectivity of catalytic reactions.

Table 1: Examples of Metal-Catalyzed Reactions Using Ligands with N/S Donor Atoms

Catalyst/Ligand TypeMetal CenterReaction TypeReference
Pyridyl-quinoxaline LigandsCo, Ni, CuMMA Polymerization researchgate.net
N,S-Heterocyclic CarbenePalladiumC-C Coupling nih.gov
PicolinamidesCopperC-N Coupling researchgate.net
S-aryl-sulfoximineRhodiumC-H/N-H Functionalization nih.gov

Organocatalytic Applications of Thiooxamide Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts, often generated from azolium salts. nih.govresearchgate.net While this compound itself is not a typical organocatalyst, its scaffold can be envisioned as a precursor or a component in the design of new organocatalytic systems.

The thioamide functional group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the substrate activation and stereocontrol in many organocatalytic reactions. The rigid dicyclohexyl groups could also play a role in creating a well-defined chiral pocket in a potential catalyst, influencing the enantioselectivity of a reaction.

Although direct organocatalytic applications of this compound are yet to be reported, the broader field of NHC-mediated organocatalysis provides a framework for how such scaffolds could be utilized. researchgate.net The development of chiral organocatalysts from readily available starting materials is an active area of research, and the thiooxamide backbone presents an interesting, underexplored platform for such endeavors.

Materials Science

The unique combination of a flexible thiooxamide core and rigid cyclohexyl groups makes this compound a candidate for incorporation into advanced materials with tailored properties.

Integration into Functional Polymers and Hybrid Materials

Functional polymers, those with specific chemical functionalities, are at the forefront of materials science. nih.govresearchgate.net The thiooxamide moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties, such as metal-ion binding capabilities or altered thermal characteristics. The synthesis of functional polymers often involves the post-polymerization modification of a polymer backbone, a strategy where a molecule like this compound could potentially be attached. nih.gov

The development of hybrid materials, which combine organic and inorganic components, is another area where this compound could find application. nih.gov Its ability to chelate metal ions could be used to create organic-inorganic hybrid materials with interesting optical, electronic, or catalytic properties. For example, the synthesis of polyurethane networks containing silica (B1680970) has been achieved through a combination of different polymerization techniques. nih.gov

Application in Molecular Devices and Sensors

The development of molecular sensors for the detection of specific analytes is a critical area of research. mdpi.comchemrxiv.org The chelating ability of the thiooxamide group suggests that this compound could be a key component in chemosensors for metal ions. Upon binding a metal ion, the electronic and photophysical properties of the molecule would be expected to change, leading to a detectable signal, such as a change in color or fluorescence.

A study on a bis-sulfonamide with a cyclohexane (B81311) backbone demonstrated its use in the development of a selective and sensitive electrochemical sensor for Ga³⁺ ions. rsc.org This highlights the potential of cyclohexyl-containing molecules in sensor applications. The this compound could be immobilized on a surface, such as a glassy carbon electrode, to create a sensor device. rsc.org Acoustic wave sensors are another platform where such molecules could be integrated for the detection of various chemical and biological species. mdpi.com

Table 2: Potential Sensing Applications Based on Related Molecular Structures

Sensor TypeTarget AnalyteKey Molecular FeatureReference
Electrochemical SensorGa³⁺Cyclohexane-bis-sulfonamide rsc.org
Fluorescence SensorCu²⁺N-doped molybdenum oxide quantum dots chemrxiv.org
Gas SensorNO₂Zinc oxide nanotubes chemrxiv.org

Luminescent Materials Based on Thiooxamide Complexes

Luminescent materials, particularly those based on transition metal and lanthanide complexes, are of great interest for applications in lighting, displays, and bio-imaging. nih.gov The ligand plays a crucial role in determining the luminescent properties of a metal complex, often through the "antenna effect," where the ligand absorbs light and transfers the energy to the metal center, which then emits light. nih.gov

Complexes of d⁶, d⁸, and d¹⁰ transition metals are known to exhibit interesting luminescent properties. nih.gov The photophysical properties of these complexes can be tuned by modifying the ligands. researchgate.netnih.gov For instance, dinuclear platinum(II) complexes with bridging thiolate ligands exhibit intense red luminescence. researchgate.net While there is a lack of specific studies on the luminescence of this compound complexes, related dithiooxamide (B146897) complexes have been shown to form luminescent coordination polymers.

The thiooxamide ligand itself can be luminescent, and its complexation to a metal ion can modulate this property. The heavy atoms of the metal can enhance spin-orbit coupling, potentially leading to phosphorescence. rsc.org The bulky cyclohexyl groups could also influence the solid-state packing of the complexes, which in turn can affect their luminescent properties.

Chemo-sensing and Analytical Applications

The unique structural and electronic properties of the thiooxamide functional group, characterized by the presence of both sulfur and nitrogen donor atoms, position this compound and its derivatives as promising candidates for applications in chemo-sensing and analytical chemistry. The ability of the sulfur and nitrogen atoms to coordinate with various metal ions and participate in hydrogen bonding interactions forms the basis for the development of selective ion receptors and sensors for small molecules.

Development of Selective Ion Receptors

The core of this compound's potential as an ion receptor lies in its ability to act as a chelating ligand. The two thioamide moieties can coordinate to metal ions through their sulfur and nitrogen atoms, forming stable complexes. The selectivity of these receptors can be tuned by the steric hindrance imposed by the bulky cyclohexyl groups, which can influence the coordination geometry and the size of the metal ion that can be accommodated.

While specific studies on this compound as an ion receptor are limited, the broader class of thioamides and dithiooxamides has been extensively studied for their metal-coordinating properties. researchgate.netnih.gov These compounds are known to form stable complexes with a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net The interaction often involves the formation of a five- or six-membered chelate ring, leading to enhanced stability.

The selectivity of such receptors is a critical aspect of their function. For instance, the hard and soft acid-base (HSAB) principle can be applied to predict the affinity of the thioamide ligand for different metal ions. The soft sulfur donors are expected to show a preference for soft metal ions like Ag(I) and Hg(II), while the harder nitrogen donors can coordinate with harder metal ions. This dual-donor nature allows for a nuanced selectivity profile.

Table 1: Potential Metal Ion Interactions with this compound

Metal IonHSAB CharacterPotential Coordination SitesExpected Complex Stability
Cu(II)BorderlineN, SHigh
Ni(II)BorderlineN, SHigh
Ag(I)SoftSModerate to High
Hg(II)SoftSModerate to High
Fe(III)HardN, O (if hydrolyzed)Moderate

This table is illustrative and based on the general coordination chemistry of thioamides. Specific experimental data for this compound is not widely available.

Furthermore, the incorporation of this compound into more complex supramolecular architectures, such as metal-organic frameworks (MOFs) or functionalized polymers, could lead to the development of highly selective and sensitive ion-selective electrodes or optical sensors. nih.gov The cyclohexyl groups, in this context, could play a role in directing the self-assembly of these structures and in creating specific recognition pockets for target ions.

Detection of Small Molecules

Beyond ion detection, the hydrogen bonding capabilities of the N-H protons in this compound make it a potential candidate for the recognition and sensing of small neutral molecules and anions. The thioamide N-H is known to be a good hydrogen bond donor, a property that is exploited in the design of organocatalysts and anion receptors. wikipedia.org

The development of sensors for anions like fluoride, acetate, and phosphate (B84403) is an area of significant research interest. Receptors based on thiourea (B124793) and squaramide moieties, which share the N-H hydrogen bond donor motif, have demonstrated effective anion binding. maynoothuniversity.ie By analogy, this compound could function as a receptor for these anions through the formation of hydrogen bonds between the N-H protons and the anion. The binding event could be transduced into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence.

Table 2: Potential Anion and Small Molecule Recognition by this compound

AnalyteInteraction TypePotential for Sensing
Fluoride (F⁻)Hydrogen BondingHigh
Acetate (CH₃COO⁻)Hydrogen BondingHigh
Dihydrogen Phosphate (H₂PO₄⁻)Hydrogen BondingHigh
Small polar molecules (e.g., DMSO)Hydrogen BondingModerate

This table is based on the known hydrogen-bonding capabilities of thioamides and related functional groups. Specific studies on this compound are needed for experimental validation.

The design of a functional small molecule sensor would likely involve integrating the this compound recognition unit with a signaling component, such as a chromophore or fluorophore. Upon binding of the target analyte, a conformational change or an electronic perturbation in the receptor could lead to a detectable change in the optical properties of the signaling unit.

Precursor Chemistry and Synthetic Reagent Development

The reactivity of the thioamide functional group in this compound suggests its potential utility as a versatile building block in organic synthesis and as a reagent for specific chemical transformations.

Use as Building Blocks in Complex Organic Synthesis

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. The presence of two thioamide functionalities within the same molecule allows for a range of cyclization reactions. For instance, reactions with α-haloketones or similar bifunctional electrophiles could lead to the formation of thiazole-containing structures. The sulfur and nitrogen atoms of the thioamide can act as nucleophiles to form the heterocyclic ring.

The general reactivity of thioamides as precursors to heterocyles is well-established. wikipedia.org They can be used to synthesize a variety of five- and six-membered rings containing sulfur and nitrogen. The dicyclohexyl substituents in this compound would be incorporated into the final heterocyclic product, potentially influencing its solubility, crystallinity, and biological activity.

Role in Dehydration and Coupling Reactions (by analogy to N,N'-Dicyclohexyl carbodiimide)

A particularly intriguing potential application of this compound lies in its use as a reagent in dehydration and coupling reactions, drawing a direct analogy to the widely used N,N'-Dicyclohexylcarbodiimide (DCC). DCC is a powerful dehydrating agent used extensively in the formation of amide and ester bonds. The driving force for these reactions is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct.

By analogy, this compound could potentially facilitate similar transformations, with the formation of N,N'-dicyclohexylurea and a sulfur-containing byproduct. The thiocarbonyl group (C=S) in the thiooxamide is more nucleophilic than the carbonyl group (C=O) in an amide, which could lead to different reactivity profiles.

For example, in a hypothetical peptide coupling reaction, a carboxylic acid could activate the this compound to form a reactive intermediate. This intermediate would then be susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the N,N'-dicyclohexylurea byproduct. The sulfur would likely be eliminated in a form such as hydrogen sulfide (B99878) or a related species.

While direct evidence for the use of this compound in this capacity is scarce, the chemistry of related thioureas and thioamides in coupling reactions supports this hypothesis. For instance, thioureas have been employed as ligands in palladium-catalyzed cross-coupling reactions, demonstrating the ability of the sulfur atom to participate in catalytic cycles. organic-chemistry.orgacs.orgnih.gov Furthermore, desulfurization reactions of thioamides are known to yield amides, indicating that the C-S bond can be cleaved under appropriate conditions to form a C-N bond. chemrxiv.org

Table 3: Comparison of Potential Reactivity: DCC vs. This compound

FeatureN,N'-Dicyclohexylcarbodiimide (DCC)This compound (DCTO)
Reactive Center Carbodiimide (-N=C=N-)Thiooxamide (-(C=S)NH-)₂
Driving Force Formation of N,N'-dicyclohexylurea (DCU)Potential formation of DCU and sulfur byproducts
Primary Application Dehydration, Amide/Ester bond formationHypothetical: Dehydration, Coupling reactions
Byproduct N,N'-dicyclohexylurea (DCU)Hypothetical: N,N'-dicyclohexylurea, H₂S, etc.

This table presents a conceptual comparison. The reactivity of this compound in coupling reactions is an area for future research.

The development of this compound as a coupling reagent would require systematic investigation to determine the optimal reaction conditions and to understand the mechanism of action. However, the analogy to DCC provides a strong rationale for exploring this potential application.

Q & A

Q. What are the optimal synthetic routes for N,N'-dicyclohexyl thiooxamide, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from analogous thiourea derivatives. A green method involves reacting carbon disulfide with cyclohexylamine under mild conditions to form an intermediate salt, followed by low-temperature vacuum degassing . Key variables include stoichiometric ratios, solvent choice (e.g., aqueous or organic media), and temperature control. For example, using cyclohexylamine in a 2:1 molar ratio with carbon disulfide at 0–5°C minimizes side reactions. Yield optimization may require iterative adjustments to reaction time and purification steps (e.g., recrystallization from methanol/ether mixtures) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Standard techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify cyclohexyl substituents and thiooxamide backbone (e.g., characteristic shifts for –C(=S)–NH– groups).
  • FT-IR : Bands near 1250–1350 cm1^{-1} (C=S stretch) and 3200–3400 cm1^{-1} (N–H stretch).
  • Elemental Analysis : To confirm C, H, N, and S composition.
  • Melting Point : Consistency with literature values (if available) indicates purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on structurally similar compounds, hazards may include:

  • Toxicity : Potential respiratory and dermal irritation. Use fume hoods, gloves, and lab coats.
  • Moisture Sensitivity : Store under inert atmosphere (e.g., nitrogen) to prevent hydrolysis.
  • Combustibility : Avoid open flames; use CO2_2 or dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but promote side reactions.
  • Catalyst Use : Metal catalysts (e.g., Al(III)) or bases (e.g., Et3_3N) can alter reaction pathways.
  • Byproduct Formation : Monitor for urea derivatives (e.g., dicyclohexylurea) via HPLC or TLC . Methodological Approach : Design a DOE (Design of Experiments) to systematically vary solvent, temperature, and catalyst loading, followed by multivariate analysis to identify optimal conditions .

Q. What mechanistic insights explain the role of this compound in organocatalytic or coupling reactions?

Thiooxamides may act as:

  • Thioacylating Agents : Activate carboxylic acids or amines via in situ formation of reactive thioester intermediates.
  • Hydrogen Bond Donors : Stabilize transition states in asymmetric catalysis (e.g., via –NH and –C=S groups). Computational studies (DFT) can map electronic profiles and predict regioselectivity in cross-coupling reactions .

Q. How do cyclohexyl substituents influence the supramolecular assembly and optoelectronic properties of thiooxamide-based materials?

Cyclohexyl groups enhance steric bulk, reducing aggregation-caused quenching (ACQ) in solid-state fluorescence. For example, dicyclohexyl-substituted perylene diimides exhibit:

  • Tailored π-π Stacking : Adjustable emission wavelengths via substituent positioning.
  • Thermal Stability : High decomposition temperatures (>300°C) due to rigid cyclohexyl rings. Advanced characterization via X-ray crystallography (e.g., unit cell parameters, packing motifs) and time-resolved fluorescence spectroscopy can elucidate structure-property relationships .

Q. What strategies mitigate the environmental impact of this compound synthesis?

  • Solvent Recycling : Recover benzene or DCM via distillation.
  • Waste Minimization : Use catalytic reagents (e.g., trimethylaluminum) to reduce stoichiometric waste.
  • Green Metrics : Calculate E-factor (kg waste/kg product) and atom economy for route optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.